molecular formula C27H22N2O8S2 B5127482 3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide

3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide

Cat. No.: B5127482
M. Wt: 566.6 g/mol
InChI Key: WCBNANMJCLQYMD-UHFFFAOYSA-N
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Description

3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide is a complex organic compound that belongs to the class of chromenes

Properties

IUPAC Name

3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O8S2/c1-35-19-7-3-17(4-8-19)28-38(31,32)21-11-13-23-24-14-12-22(16-26(24)37-27(30)25(23)15-21)39(33,34)29-18-5-9-20(36-2)10-6-18/h3-16,28-29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBNANMJCLQYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the intramolecular Claisen condensation of 3-(4-methoxyphenyl)-4-hydroxy coumarin, followed by further treatments with tosyl chloride in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis procedures used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted chromene derivatives.

Scientific Research Applications

3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual sulfonamide groups and chromene core make it a versatile compound for various applications.

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